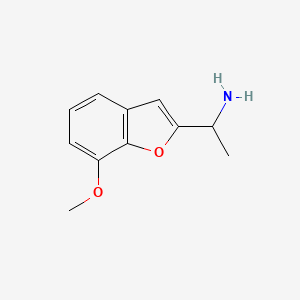

1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

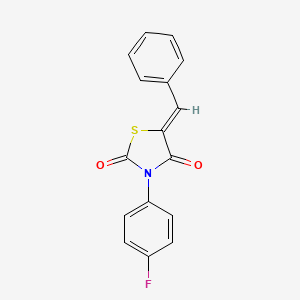

“1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C11H13NO2 . It is also known by the synonyms 2-Benzofuranmethanamine and 7-methoxy-α-methyl .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring attached to an ethan-1-amine group . The benzofuran ring is a heterocyclic compound that is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 191.23 . Further physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Synthesis of Chalcone Derivatives

One application involves the synthesis of new chalcone derivatives, specifically 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, through the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium. This synthesis showcases the versatility of 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-amine derivatives in creating compounds with potential semiconductor to biological properties. The study investigated UV spectroscopic characteristics, absorption band edges, optical band gaps, refractive indices, environmental behaviors, and conductivity properties, demonstrating how these can be controlled by concentration (Coskun, Coskun, & Gunduz, 2022).

Metal-Free Synthesis of Polysubstituted Pyrroles

Another research application involved the metal-free synthesis of polysubstituted pyrrole derivatives via intermolecular cycloaddition, using surfactants in aqueous medium and microwave conditions for efficiency. This method highlights an environmentally friendly approach to synthesizing complex organic structures, utilizing this compound derivatives as key intermediates (Kumar, Rāmānand, & Tadigoppula, 2017).

Development of Anticancer Compounds

Research on Pd(II) and Pt(II) complexes containing this compound derivatives has shown potential in the development of anticancer compounds. These complexes were synthesized and analyzed for their molecular structures, vibrational frequencies, and cytotoxicity against various cancer cell lines, highlighting the compound's potential in medicinal chemistry applications (Ghani & Mansour, 2011).

Direcciones Futuras

Benzofuran compounds, including “1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential uses in medicinal chemistry .

Mecanismo De Acción

Target of Action

Similar benzofuran derivatives have been found to interact with tubulin , a protein that plays a crucial role in cell division.

Mode of Action

Benzofuran derivatives have been shown to induce apoptosis in leukemia cells . This suggests that 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine may interact with its targets, leading to changes in cellular processes that result in programmed cell death.

Biochemical Pathways

It is plausible that the compound could influence pathways related to cell division and apoptosis, given the observed effects of similar benzofuran derivatives .

Result of Action

Based on the effects of similar compounds, it is possible that this compound could induce apoptosis in certain cell types .

Análisis Bioquímico

Biochemical Properties

Cellular Effects

Some benzofuran derivatives have been shown to have pro-oxidative effects and increase reactive oxygen species in cancer cells . Whether 1-(7-Methoxy-1-benzofuran-2-yl)ethan-1-amine has similar effects on cell function, cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Propiedades

IUPAC Name |

1-(7-methoxy-1-benzofuran-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEISIOSEZWORR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(O1)C(=CC=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2898186.png)

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]propanamide](/img/structure/B2898193.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2898196.png)

![(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole](/img/structure/B2898197.png)

![(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2898198.png)

![1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2898202.png)

![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)